6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-(4,4-Dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique structure combining a pyrrolo and thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrolo ring to the thiazole ring. This can be achieved through various synthetic routes, including cyclization reactions and condensation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
6-(4,4-Dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
Pyrazole-containing thiazoles: Studied for their antimicrobial and antioxidant activities.
Uniqueness
What sets 6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole apart is its unique structure, which combines the properties of both pyrrolo and thiazole rings. This dual functionality may contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
6-(4,4-dimethylpent-2-ynyl)-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H14N2S/c1-12(2,3)6-4-5-9-7-13-11-10(9)15-8-14-11/h7-8,13H,5H2,1-3H3 |
InChI Key |
JBYBLGDRQOCKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCC1=CNC2=C1SC=N2 |
Origin of Product |
United States |
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